6-Fluoro-1-(phenylsulfonyl)-1h-indole

Description

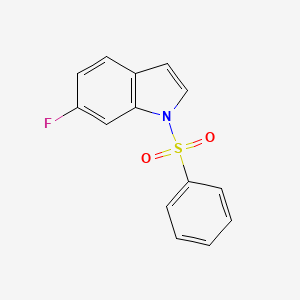

Structure

3D Structure

Properties

Molecular Formula |

C14H10FNO2S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-6-fluoroindole |

InChI |

InChI=1S/C14H10FNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H |

InChI Key |

GLKSUSGVVWOWKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)F |

Origin of Product |

United States |

The Compound in Focus: 6 Fluoro 1 Phenylsulfonyl 1h Indole

Chemical Properties and Synthesis

Chemical Identity and Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₀FNO₂S |

| IUPAC Name | 6-fluoro-1-(phenylsulfonyl)-1H-indole |

| CAS Number | 1393441-78-9 |

| Molecular Weight | 275.30 g/mol |

| Appearance | Predicted to be a solid at room temperature |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 6-fluoroindole (B127801). The first step is the protection of the indole (B1671886) nitrogen with a phenylsulfonyl group. This is commonly achieved by reacting 6-fluoroindole with benzenesulfonyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A general synthetic scheme is as follows:

Step 1: Deprotonation of 6-fluoroindole. 6-fluoroindole is treated with a strong base (e.g., NaH) to remove the proton from the indole nitrogen, generating a nucleophilic indolide anion.

Step 2: Nucleophilic attack. The indolide anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming the N-S bond.

This reaction is a standard and efficient method for the N-sulfonylation of indoles, providing the desired this compound in good yield.

Biological and Pharmacological Context

While specific in vitro and in vivo studies focusing solely on this compound are limited in publicly accessible literature, its structural motifs suggest potential areas of biological activity based on research conducted on closely related analogues. The presence of the 6-fluoro substituent and the 1-phenylsulfonyl group are key determinants of its potential pharmacological profile.

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a molecule. The 1-(phenylsulfonyl)indole (B187392) scaffold, as previously mentioned, is a known pharmacophore in various bioactive compounds.

Research on Structurally Similar Compounds

Research into derivatives of 1-(phenylsulfonyl)-1H-indole has revealed a range of biological activities. For instance, various substituted 1-(phenylsulfonyl)indoles have been investigated as:

Anticancer Agents: The indole scaffold is a well-established framework for the development of anticancer drugs. benthamdirect.com The phenylsulfonyl group can contribute to the interaction with specific biological targets in cancer cells.

Enzyme Inhibitors: The structural features of 1-(phenylsulfonyl)indoles make them suitable candidates for the design of enzyme inhibitors, including but not limited to kinases and proteases.

Receptor Ligands: Derivatives of this scaffold have been explored as ligands for various receptors, indicating potential applications in neurological and other disorders. nih.gov

The specific contribution of the 6-fluoro substitution on the biological activity of the 1-(phenylsulfonyl)-1H-indole scaffold remains an area for further investigation. It is plausible that this modification could enhance the potency or selectivity of the compound for specific biological targets compared to its non-fluorinated counterpart.

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound, a compound of interest in medicinal chemistry, involves a strategic combination of protecting the indole nitrogen and functionalizing the indole ring system. The phenylsulfonyl group serves as a robust protecting group that facilitates further chemical transformations. Methodologies for its synthesis are primarily centered on the initial preparation of a 6-fluoroindole core, followed by N-sulfonylation and subsequent functionalization.

Reactivity and Reaction Pathways of 6 Fluoro 1 Phenylsulfonyl 1h Indole

Reactivity of the Indole (B1671886) Nucleus under Phenylsulfonyl Protection

The introduction of a phenylsulfonyl group at the N-1 position of the indole ring has a profound effect on its reactivity. This group acts as a potent electron-withdrawing group, which "sequesters" the nitrogen lone pair, reducing the electron density of the pyrrole ring. researchgate.net This deactivation of the indole nucleus towards electrophilic attack is a key feature of its reactivity profile. However, this electron deficiency makes the indole core susceptible to nucleophilic attack, a reactivity pattern that is contrary to that of typical electron-rich indoles. arkat-usa.org

The phenylsulfonyl group is not only an electron-withdrawing group but can also function as a direct-metalation group and a leaving group in certain reactions. arkat-usa.org This versatility allows for a range of chemical transformations that are not readily achievable with unprotected indoles. The presence of the fluorine atom at the 6-position further modulates the electronic properties of the benzene (B151609) ring of the indole nucleus through its inductive electron-withdrawing effect.

A summary of the effects of the phenylsulfonyl group on the indole nucleus is presented in the table below.

| Feature of Phenylsulfonyl Group | Consequence on Indole Reactivity |

| Strong Electron-Withdrawing Nature | Deactivates the indole ring towards electrophiles. |

| Sequestration of Nitrogen Lone Pair | Promotes electrophilic substitution at the C-3 position. researchgate.net |

| Induction of Electron Deficiency | Renders the indole nucleus susceptible to nucleophilic attack. arkat-usa.org |

| Function as a Leaving Group | Facilitates nucleophilic substitution reactions. arkat-usa.org |

| Direct-Metalation Group | Allows for regioselective functionalization at the C-2 position. |

Deprotection Strategies

The removal of the phenylsulfonyl group is a crucial step in many synthetic sequences to yield the free N-H indole. However, the cleavage of the N-S bond in sulfonamides can be challenging and often requires harsh reaction conditions. researchgate.net

Common strategies for the deprotection of N-phenylsulfonyl indoles are summarized in the following table.

| Deprotection Method | Reagents and Conditions | Notes |

| Strong Acids | HBr | Can lead to side reactions. researchgate.net |

| Strong Bases | NaOH or KOH in MeOH | Requires high temperatures. researchgate.net |

| Reducing Agents | Sodium naphthalene | A powerful reducing agent. researchgate.net |

| Electrochemical Methods | Constant cathodic potential in a protic medium | Offers a milder alternative to chemical methods. researchgate.net |

Specific Reaction Profiles with Electrophiles and Nucleophiles

The dual nature of the reactivity of 6-Fluoro-1-(phenylsulfonyl)-1H-indole allows for reactions with both electrophiles and nucleophiles, with regioselectivity being a key consideration.

Reactions with Electrophiles:

| Electrophilic Reaction | Reagents | Product |

| Nitration | Acetyl nitrate | 3-Nitro-1-(phenylsulfonyl)indole. researchgate.net |

| Friedel-Crafts Acylation | Acyl chlorides / Lewis acids | 3-Acyl-1-(phenylsulfonyl)indoles. researchgate.net |

| Sulfonation | Chlorosulfonic acid in acetonitrile | 1-(Phenylsulfonyl)-1H-indole-3-sulfonic acid derivatives. researchgate.net |

| Lithiation followed by Electrophilic Quench | n-BuLi, then an electrophile (e.g., aldehydes, ketones) | 2-Substituted-1-(phenylsulfonyl)indoles. |

Reactions with Nucleophiles:

The electron-deficient nature of the N-phenylsulfonyl indole nucleus facilitates nucleophilic attack, which is not typical for unprotected indoles.

| Nucleophilic Reaction | Nucleophile | Product | Mechanism |

| Addition-Elimination | Organocuprates | 3-Substituted-2-(phenylsulfonyl)-1H-indoles. arkat-usa.org | Nucleophilic attack at C-3 followed by elimination of a leaving group at C-2. arkat-usa.org |

| Nucleophilic Addition | Hetaryllithium compounds | 2-Substituted-3-nitroindoles (on a 3-nitro substituted precursor). cas.cn | Addition of the nucleophile to the electron-deficient indole ring. cas.cn |

The reactivity of this compound with nucleophiles is particularly significant as it opens up synthetic routes to substituted indoles that are not accessible through traditional indole chemistry. The phenylsulfonyl group can act as a leaving group, facilitating formal nucleophilic substitution on the indole ring. arkat-usa.org

Structure Activity Relationship Sar Studies of 6 Fluoro 1 Phenylsulfonyl 1h Indole Analogs

Conformational and Electronic Effects of the Phenylsulfonyl Group

The phenylsulfonyl group at the N-1 position of the indole (B1671886) ring plays a pivotal role in modulating the molecule's conformational and electronic properties, which in turn influences its interaction with biological targets.

Impact of Fluoro Substitution at C-6 on Biological Activity

The introduction of a fluorine atom at the C-6 position of the indole ring has a profound impact on the biological activity of 6-fluoro-1-(phenylsulfonyl)-1H-indole analogs. Fluorine substitution is a common strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.

The fluorine atom at C-6 can significantly alter the electronic properties of the indole ring. As a highly electronegative atom, it can influence the acidity of the N-H proton (in the parent indole) and modulate the electron distribution within the aromatic system. This can affect the binding affinity of the molecule to its target protein through altered hydrogen bonding or other non-covalent interactions.

Studies on various indole derivatives have demonstrated the beneficial effects of fluorine substitution. For example, 6-fluoroindole (B127801) has been shown to interfere with bacterial processes, highlighting its potential as a bioactive scaffold. researchgate.net Furthermore, the fluorination of indole compounds is known to significantly alter their pharmacokinetic and pharmacodynamic profiles, making 6-fluoroindole an interesting building block for drug development. ontosight.ai In a broader context, 6-fluoro substitution in quinolone antibacterials has been shown to enhance their activity by improving gyrase-complex binding. While not a direct analog, this illustrates the potential for a C-6 fluoro group to positively influence biological activity.

Influence of Substituents on Indole Ring Positions

The biological activity of this compound analogs can be further modulated by the introduction of various substituents at other positions on the indole ring, such as C-2, C-3, C-4, C-5, and C-7. The nature and position of these substituents can affect the molecule's affinity and selectivity for its biological target.

The C-3 position of the indole ring is often a key site for functionalization, as it can directly interact with the target protein. researchgate.net The introduction of different groups at this position can lead to significant changes in biological activity. For instance, in a series of indole derivatives targeting phosphodiesterase IV, the nature of the substituent at C-3 was found to be a critical determinant of potency. nih.gov

Substitutions at other positions on the benzene (B151609) portion of the indole ring (C-4, C-5, and C-7) can also influence activity, albeit often to a lesser extent than modifications at C-3. These substitutions can affect the molecule's lipophilicity, solubility, and metabolic stability. For example, in a study of IDO1 inhibitors with an indoline (B122111) scaffold, substitutions on the benzene ring were explored to optimize the structure-activity relationship. nih.gov The electronic properties of substituents on the indole ring can also play a role; electron-withdrawing groups generally shift the absorption spectra of indoles, which can be an indicator of altered electronic distribution and potential changes in biological interactions. nih.gov

Role of Modifications on the Phenylsulfonyl Moiety

Modifications to the phenylsulfonyl moiety of this compound analogs provide another avenue for optimizing their biological activity. Substituents on the phenyl ring of the sulfonyl group can influence the electronic properties of the entire molecule and introduce new points of interaction with the target.

In a study of 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or electron-withdrawing substituents at the 3- or 4-position of the phenylsulfonyl ring had a significant effect on their anticancer activity. nih.gov A quantitative structure-activity relationship (QSAR) study of the 4-substituted series revealed that the volume of the substituent is well-correlated with activity, suggesting that steric factors on the phenylsulfonyl group are important for target engagement. nih.gov

Furthermore, the phenylsulfonyl moiety itself can be crucial for activity. In a series of arbidol (B144133) derivatives, the phenylsulfonyl group was found to play a critical role in their anti-HCV activity. mdpi.com Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to improve properties such as metabolic stability and reduce off-target effects. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl group can alter the molecule's lipophilicity and potential for cytochrome P450 inhibition. cambridgemedchemconsulting.com

The following table summarizes the effect of substituents on the phenylsulfonyl ring of 4-phenyl-1-arylsulfonylimidazolidinones on their cytotoxicity against A549 human lung cancer cells.

| Substituent at 4-position of Phenylsulfonyl Ring | IC50 (µM) against A549 cells |

|---|---|

| H | >100 |

| F | 58.3 |

| Cl | 34.1 |

| Br | 28.9 |

| I | 15.2 |

| CH3 | 65.2 |

| OCH3 | 72.5 |

| NO2 | 45.8 |

Pharmacophore Model Development and Validation

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr The development and validation of a pharmacophore model for this compound analogs can guide the design of new, more potent compounds.

A typical pharmacophore model for this class of compounds would likely include several key features based on the SAR data discussed above. These features could include:

A hydrogen bond acceptor: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and are likely to interact with hydrogen bond donor residues in the target's binding site.

Aromatic/hydrophobic regions: The indole ring and the phenyl ring of the sulfonyl group represent two distinct hydrophobic regions that can engage in van der Waals and π-π stacking interactions with the target.

The development of a pharmacophore model typically involves the following steps:

Selection of a training set of active compounds: A diverse set of this compound analogs with known biological activities is chosen.

Conformational analysis of the training set molecules: The low-energy conformations of each molecule are generated to identify the bioactive conformation.

Feature identification and model generation: Common chemical features among the active compounds are identified and used to generate a 3D pharmacophore hypothesis.

Model validation: The generated pharmacophore model is validated using a test set of compounds with known activities (both active and inactive) to assess its ability to discriminate between them. mdpi.com

Once validated, the pharmacophore model can be used for virtual screening of large compound libraries to identify new potential hits with the desired chemical features. researchgate.net Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to quantitatively correlate the 3D properties of the molecules with their biological activities, providing further insights for lead optimization. nih.govnih.gov

Computational and Spectroscopic Characterization Studies

Quantum Chemical Methods

Quantum chemical methods are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These computational techniques provide insights that are often complementary to experimental data and can predict molecular behavior with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry and electronic properties of molecules. For a compound like 6-Fluoro-1-(phenylsulfonyl)-1h-indole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles of its most stable conformation. These calculations provide the fundamental ground-state structure from which other properties are derived.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for FMO Analysis of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: Specific energy values are not available in the literature and would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green areas denote neutral potential. For this compound, an MEP analysis would highlight the electronegative oxygen and fluorine atoms as potential sites for electrophilic interaction, while hydrogen atoms and parts of the aromatic rings might show positive potential.

Global Reactivity Descriptors

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity in chemical reactions.

Hypothetical Data Table for Global Reactivity Descriptors of this compound

| Descriptor | Formula | Value (unit) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value (eV) |

| Global Softness (S) | 1/(2η) | Value (eV-1) |

| Electrophilicity Index (ω) | χ2/(2η) | Value (eV) |

Note: Specific values are not available and are contingent on FMO energy calculations.

Potential Energy Surface (PES) Scanning for Conformer Analysis

The three-dimensional structure of a flexible molecule like this compound is not static. Rotation around single bonds can lead to different conformers with varying energies. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. For this molecule, a key rotational barrier would be around the N-S bond connecting the indole (B1671886) and phenylsulfonyl groups. By systematically rotating this bond and calculating the energy at each step, a PES plot can be generated. This plot reveals the most stable (lowest energy) conformer and the energy barriers to rotation between different conformers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular Modeling and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound with various biological targets. nih.govmdpi.com Indole and benzenesulfonamide (B165840) scaffolds are known to interact with a range of enzymes, including carbonic anhydrases and kinases. mdpi.comrjptonline.org

Docking studies on related indole-based benzenesulfonamides have revealed key binding modes. The sulfonyl group's oxygen atoms frequently act as hydrogen bond acceptors, interacting with residues like lysine (B10760008) or arginine in an enzyme's active site. nih.gov The indole and phenyl rings often engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine or phenylalanine. nih.gov The fluoro-substituent on the indole ring can modulate these interactions and potentially form specific contacts within the binding pocket.

Table 2: Potential Interactions of this compound with a Generic Kinase Active Site (Hypothetical)

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bonding | Sulfonyl Oxygen | Lysine (backbone NH) |

| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine |

| Cation-π Interaction | Phenyl Ring | Arginine, Lysine |

| Hydrophobic | Phenyl/Indole Rings | Leucine, Valine, Alanine |

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide valuable information on the stability of the predicted binding pose and the flexibility of the ligand and protein. mdpi.comresearchgate.net

For a complex involving a compound like this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. mdpi.com Analysis of the simulation trajectory, including metrics like the root-mean-square deviation (RMSD) of the ligand and protein, helps to assess the stability of the complex. If the RMSD values remain low and plateau over the course of the simulation, it suggests a stable binding mode. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are constrained by their interaction. mdpi.com

Spectroscopic Analysis for Structural Elucidation

The precise chemical structure of this compound is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Aromatic protons on the indole and phenylsulfonyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). nih.gov

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the δ 110-140 ppm range. nih.gov The presence of the electronegative fluorine atom would influence the chemical shifts of the nearby carbon atoms (C-5, C-6, C-7) through characteristic C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorption bands for this molecule would include strong stretches corresponding to the sulfonyl (S=O) group, typically found in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric). wisc.edu The C-F bond would exhibit a strong stretching vibration in the 1000-1100 cm⁻¹ region. wisc.edu

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula (C₁₄H₁₀FNO₂S). wisc.edu

Table 3: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) |

| ¹³C NMR | Aromatic Carbons | δ 110 - 140 ppm |

| IR | S=O Asymmetric Stretch | ~1365 cm⁻¹ |

| IR | S=O Symmetric Stretch | ~1175 cm⁻¹ |

| IR | C-F Stretch | ~1090 cm⁻¹ |

| HRMS | Molecular Ion [M]⁺ | Exact mass corresponding to C₁₄H₁₀FNO₂S |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. The elucidation of its chemical shifts and coupling constants awaits experimental investigation.

Mass Spectrometry Techniques

Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, could not be located in published sources. This information is essential for confirming its molecular weight and obtaining insights into its structural components.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles remains undetermined.

Q & A

Q. What are the standard synthetic protocols for preparing 6-fluoro-1-(phenylsulfonyl)-1H-indole, and how can reaction yields be optimized?

The synthesis typically involves sulfonation of the parent indole scaffold. A reported method uses chlorosulfonic acid in acetonitrile under controlled conditions to introduce the phenylsulfonyl group at the 1-position of 6-fluoroindole . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions.

- Solvent selection : Acetonitrile enhances regioselectivity compared to polar aprotic solvents like DMF .

- Catalysis : Copper(I) iodide (CuI) can accelerate reactions in PEG-400/DMF mixtures, as seen in analogous indole derivatizations (e.g., 42% yield for a triazole-indole hybrid) .

- Purification : Column chromatography with 70:30 ethyl acetate/hexane effectively isolates the product .

Q. How can the structural identity and purity of this compound be validated?

- Spectroscopic techniques :

- 1H/13C/19F NMR : Key signals include a fluorine-coupled doublet (δ ~7.80 ppm, J = 9.6 Hz) for the 6-fluoro substituent and aromatic protons of the phenylsulfonyl group (δ 7.47–7.66 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M + Na]+ at m/z 298.1) .

- Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (>95% purity) ensure purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste disposal : Segregate halogenated waste and consult certified agencies for disposal, as sulfonated indoles may persist in the environment .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

- SHELX suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXD/SHELXE solve phases for twinned or low-quality crystals .

- Key parameters : Monitor R-factors (<5% for high-resolution data) and electron density maps to confirm the sulfonyl group’s orientation and fluorine placement .

Q. What mechanistic insights explain the regioselectivity of sulfonation in 6-fluoroindole derivatives?

Sulfonation at the 1-position is favored due to:

- Electronic effects : The electron-withdrawing fluorine at C6 deactivates the indole ring, directing electrophilic attack to the less deactivated N1 position.

- Steric factors : Bulky sulfonyl groups preferentially occupy the less hindered 1-position rather than adjacent carbons .

- Solvent influence : Acetonitrile stabilizes transition states via dipole interactions, enhancing selectivity .

Q. How can researchers design bioactivity studies for this compound derivatives targeting enzyme inhibition?

- Target selection : Prioritize enzymes with indole-binding pockets (e.g., pyruvate kinase, as seen in a 94%-yield inhibitor with IC50 < 100 nM) .

- Assay design :

- Use fluorescence polarization to measure binding affinity.

- Validate inhibition kinetics via Lineweaver-Burk plots.

- Structural analogs : Compare with 5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-indole, which showed enhanced activity due to halogen bonding .

Q. What analytical strategies address contradictions in reported spectral data for sulfonated indoles?

- Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 6-methoxy-1-(phenylsulfonyl)-1H-indole, δ 7.93 ppm for methoxy protons) .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict 19F NMR shifts within ±1 ppm of experimental values, resolving assignment conflicts .

Q. How can researchers optimize the scalability of this compound synthesis for preclinical studies?

- Continuous flow systems : Reduce reaction times and improve yield consistency compared to batch methods.

- Green chemistry : Replace halogenated solvents with PEG-400, which is recyclable and reduces waste .

- Process monitoring : In-line FTIR tracks sulfonation progress, enabling real-time adjustments .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 7.95 (d, J = 7.8 Hz, 2H, Ar-H), 7.80 (dd, J = 2.0/9.6 Hz, 1H, C7-H), 6.70 (d, J = 3.6 Hz, C3-H) | |

| HRMS (ESI) | [M + Na]+: 298.1 (calc. 275.1 for C14H10FNO2S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.